3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that combines a thienyl group, a tert-butylphenyl group, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction involving thiophene and appropriate substituents.
Introduction of the Tert-butylphenyl Group: This step involves the coupling of the thienyl intermediate with a tert-butylphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Ethoxycarbonylation: The ethoxycarbonyl group is introduced through an esterification reaction.
Final Coupling and Oxidation: The final step involves coupling the intermediate with an appropriate amine and oxidizing the product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-tert-butylcyclohexyl)oxy]-4-oxobutanoic acid
- 4-[(TERT-BUTOXYCARBONYL)AMINO]BUTANOIC ACID
Uniqueness
3-{[4-(4-TERT-BUTYLPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H27NO5S |
---|---|
Molecular Weight |
417.5g/mol |
IUPAC Name |
4-[[4-(4-tert-butylphenyl)-3-ethoxycarbonyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H27NO5S/c1-6-28-21(27)19-18(14-7-9-15(10-8-14)22(3,4)5)13(2)29-20(19)23-16(24)11-12-17(25)26/h7-10H,6,11-12H2,1-5H3,(H,23,24)(H,25,26) |
InChI Key |
WOTVOXOQEDYVLF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.